
Methyl 3-bromoundec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromoundec-2-enoate: is an organic compound with the molecular formula C12H21BrO2 It is an ester derivative of undecenoic acid, featuring a bromine atom at the third carbon and a double bond between the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromoundec-2-enoate can be synthesized through various methods. One common approach involves the bromination of methyl undec-2-enoate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromoundec-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The ester group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium hydroxide, ammonia, and thiols. These reactions are often carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen bromide, and other electrophiles are used. These reactions are usually performed in non-polar solvents like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.
Addition Reactions: Products are typically dibromo or bromo-hydro derivatives.
Oxidation and Reduction Reactions: Products include carboxylic acids or alcohols, depending on the reaction conditions.
Scientific Research Applications
Methyl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and bromine-containing substrates.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and surfactants.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-bromoundec-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond are key reactive sites that participate in various chemical transformations. The ester group also plays a role in the compound’s reactivity, undergoing hydrolysis or transesterification under suitable conditions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack.
Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of addition products.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Methyl 3-bromoundec-2-enoate can be compared with other similar compounds, such as:
Methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: This compound has a similar brominated structure but features a sulfonyl group, which affects its reactivity and applications.
Methyl 3-bromomethylbut-3-enoate: This compound has a shorter carbon chain and different substitution pattern, leading to distinct chemical properties and uses.
Methyl 3-(bromomethyl)but-3-enoate: This compound is used in similar allylation reactions but has different reactivity due to its structural differences.
Uniqueness: this compound is unique due to its specific combination of a long carbon chain, a bromine atom, and an ester group. This combination imparts distinct reactivity and makes it valuable in various chemical and industrial applications.
Properties
CAS No. |
832734-26-6 |
|---|---|
Molecular Formula |
C12H21BrO2 |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
methyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C12H21BrO2/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h10H,3-9H2,1-2H3 |
InChI Key |
PPYQYUAULOSXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


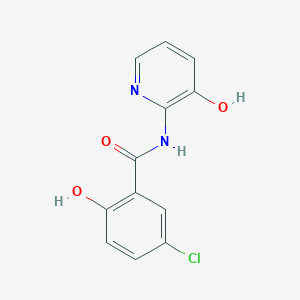

![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
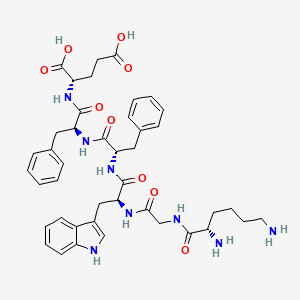
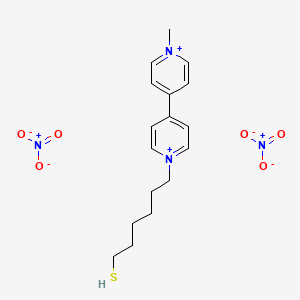
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)

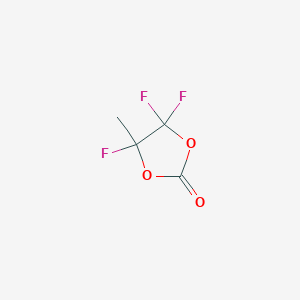
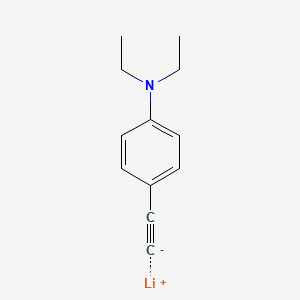
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
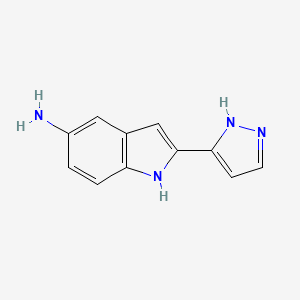
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
methanone](/img/structure/B14207920.png)
